molecular formula C13H13NO4 B363516 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide CAS No. 497089-06-2

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide

Cat. No. B363516
M. Wt: 247.25g/mol
InChI Key: DPIYMRXOOAIJKE-UHFFFAOYSA-N
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Description

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important signaling enzyme that regulates cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been widely studied in various scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
2-hydroxyacetophenone, isopropylamine, acetic anhydride, sodium acetate, chromone

Reaction
Step 1: Acetylation of 2-hydroxyacetophenone with acetic anhydride in the presence of sodium acetate to obtain 2-acetoxyacetophenone., Step 2: Condensation of 2-acetoxyacetophenone with chromone in the presence of piperidine to form 3-(2-acetoxyphenyl)-4-chromanone., Step 3: Reduction of 3-(2-acetoxyphenyl)-4-chromanone with sodium borohydride to obtain 3-(2-hydroxyphenyl)-4-chromanone., Step 4: Reaction of 3-(2-hydroxyphenyl)-4-chromanone with isopropylamine in the presence of acetic acid to form 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.

Mechanism Of Action

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of these pathways leads to a decrease in cell growth, proliferation, and survival.

Biochemical And Physiological Effects

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-survival proteins such as Bcl-2. In animal models, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit tumor growth and metastasis, and to increase the efficacy of chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is its specificity for PI3K inhibition, which allows for the study of the effects of PI3K signaling in isolation. However, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of experimental results. Additionally, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for the study of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide and PI3K signaling. One area of interest is the development of more specific PI3K inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PI3K signaling in specific disease states, such as cancer and diabetes. Additionally, the use of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide in combination with other therapies, such as immunotherapy, may lead to improved treatment outcomes.

Scientific Research Applications

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been extensively used in scientific research to study the role of PI3K signaling in various biological processes. It has been used in cell culture experiments to investigate the effects of PI3K inhibition on cell growth, differentiation, and apoptosis. 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been used in animal models to study the effects of PI3K inhibition on tumor growth and metastasis.

properties

IUPAC Name

7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYMRXOOAIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide

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